4-Amino-3-cyanobenzoic acid

Descripción general

Descripción

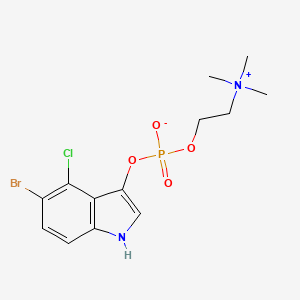

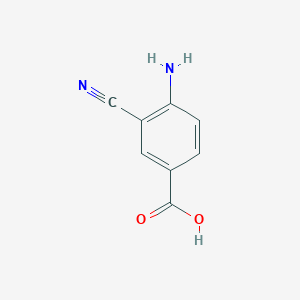

4-Amino-3-cyanobenzoic acid is a compound that is part of the aminobenzoic acid family, which is known for its utility in promoting hydrogen bonding in crystallization processes. The compound's structure includes an amino group and a cyano group attached to a benzoic acid core, which allows it to participate in various chemical reactions and form adducts with other aromatic compounds .

Synthesis Analysis

The synthesis of compounds related to 4-amino-3-cyanobenzoic acid often involves reactions with other functional groups to create a diverse range of products. For instance, 4-aminobenzoic acid has been shown to react with α,β-acetylenic γ-hydroxy nitriles to afford cyanomethylhydroxyalkyl ketone esters and functionalized amino acids, demonstrating the reactivity of the amino group in facilitating transformations . Additionally, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provides an efficient synthesis route to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can be further linked to various aniline derivatives to prepare novel dyes .

Molecular Structure Analysis

The molecular structure of 4-amino-3-cyanobenzoic acid and its derivatives is characterized by the presence of an amino group and a cyano group, which can influence the overall geometry and electronic distribution of the molecule. In related compounds, X-ray diffraction methods have been used to determine the structures of cocrystals formed with 4-aminobenzoic acid, revealing the orientation of the carboxyl group with respect to the aromatic plane and the formation of hydrogen-bonded networks .

Chemical Reactions Analysis

4-Amino-3-cyanobenzoic acid can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-aminobenzoic acid has been used as an organic catalyst in the one-pot conversion of α,β-acetylenic γ-hydroxy nitrile to 5-amino-2,2-dimethyl-3(2H)-furanone, showcasing its catalytic activity . Furthermore, cyano complexes have been involved in four-component condensation reactions with isocyanides, aldehydes, and amines to yield 4-aminoimidazolin-2-ylidene complexes, indicating the versatility of the cyano group in participating in complex reaction schemes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3-cyanobenzoic acid are influenced by its functional groups. The amino group can engage in hydrogen bonding, which is crucial for the formation of cocrystals and affects the solubility and crystallization behavior of the compound . The cyano group contributes to the compound's reactivity and can participate in nucleophilic addition reactions. Spectroscopic techniques such as UV-vis, FT-IR, and NMR are commonly used to characterize the compounds and study the effects of substituents on their absorption properties .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

4-Amino-3-cyanobenzoic acid and its derivatives play a crucial role in chemical synthesis. For instance, the reactions of 3-chloro-4-cyanobenzo[b][1,6]naphthyridine with various nucleophiles, including S-, C-, and N-nucleophiles, have been studied extensively. These reactions yield stable σ-adducts and other derivatives, showcasing the compound's versatility in organic synthesis (Ivanov et al., 2002).

Material Science and Nanotechnology

In the field of materials science and nanotechnology, 4-Amino-3-cyanobenzoic acid derivatives are used to synthesize responsive organometallic crystalline materials. These materials are characterized by their unique supramolecular entities and have extended hydrogen bond networks, which are influenced by the nature of halogen ligands. Such compounds demonstrate potential in the development of novel materials with specific host-guest properties (Bacchi et al., 2012).

Tautomeric Equilibria Studies

The study of tautomeric equilibria of cyanobenzoic acids, including 4-Amino-3-cyanobenzoic acid, provides valuable insights into their behavior in different phases. These studies are crucial for understanding the fundamental properties of such compounds in gas, solution, and solid phases, which has significant implications in various scientific fields (Iglesias et al., 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of 4-Amino-3-cyanobenzoic acid are used to synthesize various bioactive molecules. For instance, the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, a conformationally constrained analogue of aspartic acid, showcases the compound's application in drug design. Such derivatives are explored for their potential in treating various diseases and conditions (Conti et al., 2007).

Analytical Chemistry and Sensor Development

4-Amino-3-cyanobenzoic acid is utilized in developing novel analytical methods and sensors. For example, a study demonstrated the use of 4-aminobenzoic acid in the fabrication of an electrochemical immunosensor for aflatoxin B1. This application highlights the compound's role in creating sensitive and selective detection systems for various substances (Shi et al., 2020).

Safety And Hazards

4-Amino-3-cyanobenzoic acid is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The compound 4-Amino-3-cyanobenzoic acid has been mentioned in several peer-reviewed papers . For instance, one study investigated the inhibitory effect of 3-Cyanobenzoic Acid on the initial growth of maize seedlings and its biochemical impacts on antioxidant and energy metabolisms .

Propiedades

IUPAC Name |

4-amino-3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUHKOJSMYVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434446 | |

| Record name | 4-AMINO-3-CYANOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-cyanobenzoic acid | |

CAS RN |

74192-47-5 | |

| Record name | 4-Amino-3-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74192-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-3-CYANOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-cyanobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGL5HZL9PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.